5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one
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Overview
Description
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one is a complex organic compound with a unique structure that combines an oxazolidinone ring with an ethynylcyclohexyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, followed by the introduction of the ethynylcyclohexyl group and the phenyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in cycloaddition reactions, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(((1-Ethynylcyclohexyl)oxy)methyl)-benzene
- 1-ethynyl-1-benzyloxycyclohexane
- 1-benzyloxy-1-ethynylcyclohexane
Uniqueness
What sets 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one apart from similar compounds is the presence of the oxazolidinone ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Biological Activity
5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities. This oxazolidinone derivative may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a phenyl group, an oxazolidinone ring, and an ethynylcyclohexyl ether moiety, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has identified several potential areas of interest:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The mechanism is likely related to its ability to inhibit bacterial protein synthesis, similar to other oxazolidinones like linezolid.
- Anticancer Activity : There are indications that this compound could exhibit anticancer effects. The oxazolidinone scaffold is known to influence cell cycle regulation and apoptosis in cancer cells. Further studies are necessary to elucidate its specific mechanisms and efficacy against different cancer types .
- Cytotoxicity : Evaluations of cytotoxic effects have shown that the compound can induce cell death in certain cancer cell lines, suggesting potential use in cancer therapy. Comparative studies with established chemotherapeutic agents are ongoing.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various oxazolidinones, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections.
Case Study 2: Anticancer Potential
A recent investigation focused on the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutics. Mechanistic studies revealed that the compound triggers mitochondrial dysfunction and activates caspase pathways, leading to apoptosis .
Properties
CAS No. |
42468-57-5 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-[(1-ethynylcyclohexyl)oxymethyl]-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H21NO3/c1-2-18(11-7-4-8-12-18)21-14-16-13-19(17(20)22-16)15-9-5-3-6-10-15/h1,3,5-6,9-10,16H,4,7-8,11-14H2 |
InChI Key |
RUJQPJUEWBJKJR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)OCC2CN(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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